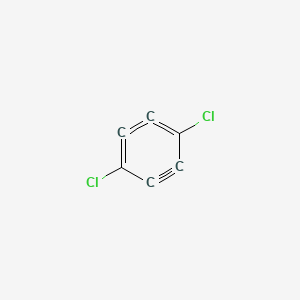
1,4-Dichlorocyclohexa-1,2,3-trien-5-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichlorocyclohexa-1,2,3-trien-5-yne is a chemical compound with the molecular formula C6Cl2 It is characterized by the presence of two chlorine atoms attached to a cyclohexatriene ring with an additional alkyne group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichlorocyclohexa-1,2,3-trien-5-yne typically involves the chlorination of cyclohexa-1,2,3-triene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the 1 and 4 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the cyclohexatriene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient chlorination while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichlorocyclohexa-1,2,3-trien-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated cyclohexadienones.
Reduction: Reduction reactions can lead to the formation of cyclohexadienes with reduced chlorine content.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated cyclohexadienones.
Reduction: Cyclohexadienes with varying degrees of chlorination.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1,4-Dichlorocyclohexa-1,2,3-trien-5-yne has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,4-Dichlorocyclohexa-1,2,3-trien-5-yne involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are currently under investigation to better understand the compound’s effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dichlorocyclohexa-1,2,3-trien-5-yne
- 1,3-Dichlorocyclohexa-1,2,3-trien-5-yne
- 1,4-Dichlorocyclohexane
Uniqueness
1,4-Dichlorocyclohexa-1,2,3-trien-5-yne is unique due to its specific substitution pattern and the presence of an alkyne group
Eigenschaften
CAS-Nummer |
557768-10-2 |
|---|---|
Molekularformel |
C6Cl2 |
Molekulargewicht |
142.97 g/mol |
InChI |
InChI=1S/C6Cl2/c7-5-1-2-6(8)4-3-5 |
InChI-Schlüssel |
DEBZPVQTOCVVMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1#CC(=C=C=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)
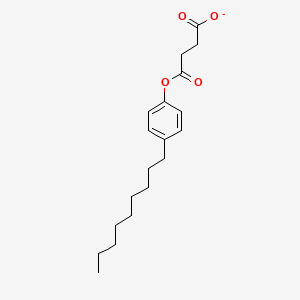

![3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14220164.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
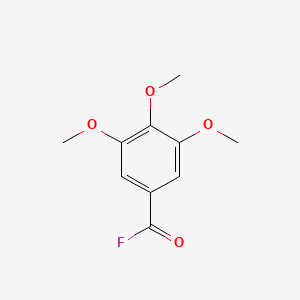
![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)
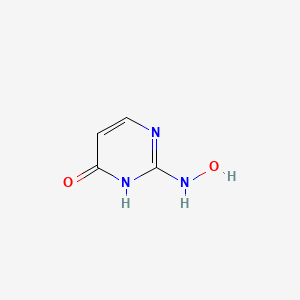
![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
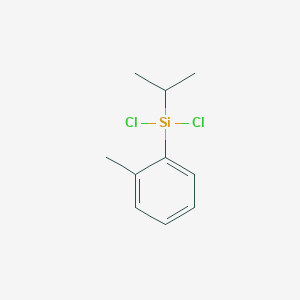

![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)

